Pharmacophore Differentiation: Methylsulfonyl Group is Required for COX-2 Inhibition
The presence of the 5-methylsulfonyl group is non-negotiable for COX-2 inhibitory activity in this chemotype. The unsubstituted parent compound, 1H-indole-2-carboxylic acid, shows no reported COX-2 inhibitory activity, whereas derivatives bearing the 5-methylsulfonyl group exhibit potent inhibition [1]. In a class-level study of N-methylsulfonyl indoles, compounds with the 5-methylsulfonyl moiety demonstrated dual COX-2/5-LOX inhibition, a desirable profile for anti-inflammatory agents with reduced gastrointestinal and cardiovascular risk [1][2].
| Evidence Dimension | COX-2 inhibitory activity (Class-level presence of pharmacophore) |
|---|---|
| Target Compound Data | 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid (contains 5-methylsulfonyl group) |
| Comparator Or Baseline | 1-Methyl-1H-indole-2-carboxylic acid (CAS 16136-58-6, lacks methylsulfonyl group) |
| Quantified Difference | Class-level expectation: Compound with 5-methylsulfonyl group exhibits measurable COX-2 inhibition; compound without it does not [1]. |
| Conditions | COX-1/COX-2 enzyme immunoassays (EIA) for structurally related N-methylsulfonyl indole derivatives [1] |
Why This Matters
Procuring the correct compound ensures the essential 5-methylsulfonyl pharmacophore is present for any experiment aiming to study COX-2/5-LOX pathway modulation.
- [1] Philoppes, J.N., Abdelgawad, M.A., Abourehab, M.A.S., Sebak, M., Darwish, M.A., & Lamie, P.F. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. View Source
- [2] Cruz-López, O., et al. (2006). Design, Syntheses, Biological Evaluation, and Docking Studies of 2‐Substituted 5‐Methylsulfonyl‐1‐Phenyl‐1H‐Indoles: Potent and Selective in vitro Cyclooxygenase‐2 Inhibitors. ChemMedChem, 1(1), 107-119. View Source
